molecular formula C8H6BrF3N2O B13415410 3-Bromo-5-(trifluoromethyl)phenylurea

3-Bromo-5-(trifluoromethyl)phenylurea

Cat. No.: B13415410
M. Wt: 283.04 g/mol
InChI Key: VBZWJUATMCRISE-UHFFFAOYSA-N
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Description

Historical Context of Substituted Phenylureas in Scientific Inquiry

The scientific journey of substituted phenylureas began prominently in the field of agriculture. Following their discovery, compounds based on a phenylurea core were widely developed and commercialized as effective herbicides. google.comresearchgate.net Their primary mechanism of action involves the inhibition of photosynthesis in unwanted vegetation, making them invaluable for crop protection. researchgate.netnih.gov This initial application in agriculture spurred extensive research into the synthesis and structure-activity relationships of variously substituted phenylureas.

Over time, the versatility of the phenylurea scaffold became apparent, and its exploration expanded into medicinal chemistry. Researchers discovered that the urea (B33335) functionality is a key component in numerous bioactive compounds, including a variety of clinically approved drugs. acs.org Phenylurea derivatives have been investigated as potential therapeutic agents for a range of diseases, including cancer and diabetes. ontosight.aiiglobaljournal.com This transition from agricultural science to drug discovery highlighted the phenylurea core as a "privileged scaffold"—a molecular framework that is amenable to chemical modification to interact with diverse biological targets. researchgate.net

The Unique Role of Halogen and Trifluoromethyl Substituents in Chemical Biology Research

The decoration of a molecular scaffold with specific substituents is a critical aspect of drug design, influencing everything from target interaction to drug safety and metabolism. nih.govnih.gov Halogen atoms (such as fluorine, chlorine, and bromine) and the trifluoromethyl (−CF₃) group are particularly significant in this regard.

Halogen substituents are widely used in medicinal chemistry to enhance the biological and pharmacological properties of molecules. wisdomlib.orgresearchgate.net Their inclusion can influence a compound's lipophilicity (its ability to dissolve in fats and oils), which affects its absorption and distribution in the body. Furthermore, heavier halogens like bromine and iodine can participate in a specific, directional non-covalent interaction known as "halogen bonding." acs.orgontosight.ai This interaction, where the halogen atom acts as an electron-accepting species, can be crucial for high-affinity binding to biological targets like proteins and enzymes. acs.orgacs.org

The trifluoromethyl (−CF₃) group has become one of the most important functional groups in medicinal chemistry due to its unique combination of properties. mdpi.comnih.gov Its high electronegativity and strong electron-withdrawing nature can significantly alter the electronic properties of a molecule. wikipedia.orgmdpi.com Key advantages of incorporating a −CF₃ group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the −CF₃ group resistant to metabolic breakdown by enzymes in the body. This can increase the half-life of a drug. mdpi.com

Increased Lipophilicity: The −CF₃ group increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target. nih.govresearchgate.net

Improved Binding Affinity: The electronic properties of the −CF₃ group can lead to stronger interactions with biological targets, enhancing the potency of a compound. nih.govmdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl group or a chlorine atom, meaning it can replace these groups without significantly altering the molecule's shape, while profoundly changing its electronic and metabolic properties. wikipedia.org

Rationale for Comprehensive Investigation of 3-Bromo-5-(trifluoromethyl)phenylurea as a Representative Scaffold

The compound this compound serves as an exemplary scaffold for scientific investigation because it combines the foundational phenylurea core with the distinct advantages conferred by both a halogen (bromo) and a trifluoromethyl substituent. The rationale for its comprehensive study is multifaceted:

Exploring Target Interactions: The presence of a bromine atom provides an opportunity for halogen bonding with target proteins, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. This dual-functionality makes it an attractive candidate for screening against various biological targets, such as protein kinases, which are often implicated in diseases like cancer.

Foundation for Derivative Synthesis: This compound acts as a valuable starting point or intermediate for the synthesis of a library of more complex derivatives. nih.govchemicalbook.com By modifying other parts of the molecule, chemists can systematically probe structure-activity relationships to optimize potency and selectivity for a specific biological outcome. The investigation of related structures, such as N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas, has already demonstrated potent anticancer activity, validating this general structural motif as a promising area for drug discovery. nih.gov

The specific arrangement of the bromo and trifluoromethyl groups at the meta-positions (3 and 5) of the phenyl ring is deliberate, designed to maximize their electronic influence on the urea moiety, which is often critical for hydrogen bonding interactions with biological receptors.

Research Data for this compound and Related Compounds

To facilitate further research, the fundamental physicochemical properties of compounds related to the this compound scaffold are presented below. Data is derived from publicly accessible chemical databases.

Table 1: Computed Physicochemical Properties of 1-[3-Bromo-5-(trifluoromethyl)phenyl]-3-propylurea, a close derivative of the subject compound.

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

VBZWJUATMCRISE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)N)Br)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Trifluoromethyl Phenylurea

Photochemical Degradation Pathways of Phenylurea Scaffolds

The photochemical behavior of phenylurea herbicides is significantly influenced by the nature and position of substituents on the aromatic ring. rsc.org For halogenated derivatives like 3-Bromo-5-(trifluoromethyl)phenylurea, photohydrolysis is a primary transformation pathway. rsc.org This process involves the replacement of a halogen substituent with a hydroxyl group upon exposure to sunlight. rsc.orgdigitellinc.com The degradation of these compounds is often initiated by the absorption of photons, which elevates the molecule from its stable ground state to a more reactive excited state, triggering photochemical reactions like bond cleavage. proquest.com

In aqueous solutions, the degradation can be accelerated by advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (HO•). usv.ro Processes like the photo-Fenton reaction (Fe²⁺/UV/H₂O₂) can lead to more extensive degradation. usv.ro Studies on related phenylurea compounds like monuron (B1676734) and isoproturon (B30282) have shown that these processes lead to the formation of various by-products through reactions like N-dealkylation followed by hydrolysis to an aniline (B41778) derivative. usv.ro

The main photochemical reactions observed for phenylurea scaffolds include:

Photohydrolysis: Particularly for halogenated derivatives, where the halogen atom is substituted by a hydroxyl group. rsc.org

N-Dealkylation: Stepwise removal of alkyl groups from the urea (B33335) side chain. rsc.orgoup.com

Oxidation: Oxidation of methyl groups can occur, although often with lower yields compared to other pathways. rsc.org

Rearrangement: Unhalogenated phenylureas can undergo intramolecular rearrangements similar to a photo-Fries rearrangement. rsc.org

The presence of dissolved natural organic matter (DOM) in sunlit natural waters can also play a role, as excited triplet states of DOM can oxidize phenylurea herbicides. nih.gov The rate of this oxidation is primarily determined by the bimolecular rate constant for electron transfer from the phenylurea to the ketone triplet state of the DOM. nih.gov

Oxidation and Reduction Reactions of Substituted Phenylureas

Substituted phenylureas are susceptible to both oxidation and reduction reactions, which are key processes in their environmental degradation and can be studied using electrochemical methods. researchgate.netprovectusenvironmental.com

Oxidation: The electrochemical oxidation of phenylurea herbicides is typically an irreversible process that occurs at the aromatic ring or the urea moiety. researchgate.net Cyclic voltammetry studies on various phenylurea herbicides show that oxidation occurs at anodic peak potentials ranging from +850 to +1,110 mV, indicating a process controlled by diffusion. researchgate.net The oxidation of the phenylurea molecule can be initiated by the transfer of an electron to an excited triplet state of a photosensitizer, such as an aromatic ketone, which can be present in natural waters. nih.gov This electron transfer process is a key step in the indirect photolysis of these compounds. nih.gov Electrochemical methods coupled with mass spectrometry have been used to mimic and study the oxidative degradation of herbicides like diuron, identifying products resulting from reactions such as hydroxylation and dimerization. researchgate.netresearchgate.net

Reduction: Electrochemical reduction offers a pathway for the dehalogenation of compounds like this compound. provectusenvironmental.com Direct electrochemical reduction involves the transfer of an electron from a cathode to the organic molecule, leading to the cleavage of the carbon-halogen (C-X) bond. provectusenvironmental.com This process can effectively remove halogen atoms, reducing the toxicity of the original compound. provectusenvironmental.com The efficiency of both oxidation and reduction is highly dependent on the electrode material, which influences catalytic activity and stability. provectusenvironmental.com

Hydrolytic Stability and Environmental Transformation Mechanisms

The stability of phenylurea herbicides in aqueous environments is largely dependent on pH and temperature. oup.comresearchgate.net Generally, these compounds are stable under moderate temperatures and within a pH range of 4–10, suggesting that abiotic chemical hydrolysis is of minor importance in most agricultural soils compared to microbial degradation. oup.comresearchgate.net However, under more vigorous acidic or basic conditions, hydrolysis becomes a significant degradation pathway. researchgate.netrsc.org

Acid Hydrolysis: Under strongly acidic conditions, the hydrolysis of phenylureas proceeds via an addition-elimination mechanism. researchgate.net The reaction is initiated by the protonation of a nitrogen atom on the urea moiety, followed by a rate-determining attack of a water molecule. researchgate.net Studies on phenylurea and its derivatives show that the rate of acid hydrolysis is influenced by the acidity of the medium. rsc.org

Alkaline Hydrolysis: In basic media (pH > 10), hydrolysis also follows an addition-elimination mechanism. tandfonline.comrsc.org The reaction involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. tandfonline.com This intermediate can then decompose to products. tandfonline.com For some phenylureas, the rate of hydrolysis increases with hydroxide concentration but may level off at very high pH, suggesting the formation of an unreactive conjugate base of the urea. researchgate.netrsc.org

The environmental half-lives for phenylureas due to neutral hydrolysis can be quite long. For example, extrapolated data for several common phenylureas at 25°C and pH 7 estimate half-lives ranging from 41 to 89 years, highlighting their persistence in the absence of other degradation mechanisms like microbial action or photolysis. tandfonline.com

Estimated Hydrolytic Half-Lives of Phenylurea Herbicides at 25°C and pH 7 tandfonline.com
CompoundEstimated Half-Life (Years)
Fenuron89
Monuron66
Diuron41
Chloroxuron41

Reactivity with Aqueous Halogens, e.g., Chlorination Kinetics and Product Formation

Phenylurea compounds can react with aqueous chlorine, a common disinfectant used in drinking water treatment. nih.gov This reaction can lead to the formation of various disinfection by-products (DBPs). researchgate.netwikipedia.orgnih.gov The kinetics and products of this reaction are highly dependent on the pH of the water. nih.gov

The reaction mechanism involves chlorine attacking both the nitrogen atoms of the urea moiety and the aromatic ring. nih.govresearchgate.net This results in N-chlorinated products as well as electrophilic chlorination at the ortho- and para- positions of the phenyl group. nih.govresearchgate.net

Reaction Kinetics: The kinetics of the reaction between phenylureas and chlorine vary with pH. nih.gov

Acidic Conditions (pH 5): The reaction typically follows third-order kinetics, being second-order with respect to chlorine and first-order with respect to the phenylurea. nih.govresearchgate.net

Neutral and Alkaline Conditions (pH 7 and above): The reaction generally exhibits second-order kinetics, first-order with respect to both chlorine and the phenylurea. nih.gov

The apparent second-order rate constants are influenced by the substituents on the phenylurea structure. nih.gov

Apparent Second-Order Rate Constants for Chlorination of Phenylureas at 25°C and pH 7 nih.gov
CompoundRate Constant (M⁻¹s⁻¹)
Phenylurea0.76 ± 0.16
3,4-Dichlorophenylurea0.52 ± 0.11
Metoxuron0.39 ± 0.02
3,4-DCMPU0.27 ± 0.04
Monuron0.23 ± 0.05

The transformation of these compounds by chlorine under typical drinking water treatment conditions is often incomplete, leading to the presence of both the parent compound and various chlorinated byproducts in treated water. nih.gov

Stereoelectronic Effects of Substituents on Reaction Mechanisms (e.g., ortho-effects)

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, play a crucial role in the chemical behavior of substituted phenylureas like this compound. wikipedia.orgbaranlab.org The substituents on the phenyl ring—a bromine atom and a trifluoromethyl group—are both strongly electron-withdrawing. libretexts.org

These electron-withdrawing groups influence the reactivity of the molecule in several ways:

Inductive and Resonance Effects: The trifluoromethyl (-CF₃) and bromo (-Br) groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density through the sigma-bond framework (inductive effect). libretexts.org This makes reactions like electrophilic chlorination on the ring slower than for unsubstituted phenylurea. These groups are meta-directing for electrophilic aromatic substitution. libretexts.org

Orbital Interactions: The reactivity of the molecule is governed by interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgimperial.ac.uk Electron-withdrawing groups lower the energy of the molecule's orbitals, including the lowest unoccupied molecular orbital (LUMO). nih.gov A lower LUMO energy can affect the rates of reactions where the phenylurea acts as an electron acceptor. nih.gov

Ortho-Effects: While this compound does not have ortho substituents, the principles of ortho-effects are relevant to understanding substituted aromatics. Ortho substituents can introduce unique steric and electronic interactions not observed with meta and para isomers. researchgate.netnih.gov These can include steric hindrance that blocks access to a reaction center or through-space electronic interactions that stabilize or destabilize transition states. nih.govnih.gov For example, in the hydrolysis of substituted phenyl benzoates, ortho substituents require specific steric parameters in quantitative structure-activity relationship (QSAR) models to accurately predict reaction rates. researchgate.net

QSAR studies correlate molecular properties (descriptors) with chemical reactivity or biological activity. wikipedia.orgresearchgate.net For phenylureas, properties like hydrophobicity (log P) and electronic parameters such as the LUMO energy have been shown to be important determinants of their interactions and reactivity. nih.gov The specific placement of the bromo and trifluoromethyl groups at the meta positions in this compound will dictate the electron density distribution around the ring and on the urea nitrogens, thereby controlling its susceptibility to hydrolytic, oxidative, and photochemical degradation.

Structure Activity Relationship Sar and Biological Activity Research of 3 Bromo 5 Trifluoromethyl Phenylurea

Fundamental Principles of Phenylurea Structure-Activity Relationships

The phenylurea scaffold is a versatile pharmacophore found in a wide range of biologically active compounds, including herbicides, anticancer agents, and receptor antagonists. The structure-activity relationship (SAR) of this class is fundamentally governed by the nature and position of substituents on the phenyl ring and the urea (B33335) moiety.

Key principles derived from extensive research indicate that the biological activity of phenylurea derivatives is highly dependent on the physicochemical properties of their substituents. The position of these substituents is critical; for instance, 4-substituted (para) derivatives are often more active than 2-substituted (ortho) derivatives, a phenomenon attributed to reduced steric hindrance and more favorable interactions with biological targets. itmedicalteam.pl The hydrophobic and electronic nature of the ligands are frequently identified as the most important factors for binding activity. researchgate.net

The urea linkage itself (-NH-CO-NH-) is crucial, acting as a rigid and planar unit that can participate in hydrogen bonding with target proteins. Modifications to the terminal nitrogen, such as N,N-dimethyl or N-methoxy-N-methyl substitutions, are common in phenylurea herbicides and influence their mechanism of action and metabolic pathways. researchgate.net Computational studies, including quantum chemistry and molecular electrostatic potential (ESP) analysis, have confirmed that the geometry, pharmacophore features, and electron distribution in the substituents are directly related to binding activity. researchgate.net

Structural FeatureInfluence on ActivityExample Biological ActivitiesReferences
Phenyl Ring Substitution Position Para-substitution often leads to higher activity compared to ortho-substitution due to reduced steric hindrance.CNS Depression, Herbicidal Activity itmedicalteam.pl
Nature of Phenyl Ring Substituents Hydrophobic, electron-withdrawing, and halogen groups significantly impact binding affinity and cell penetration.Anticancer, Enzyme Inhibition researchgate.net
Urea Moiety Acts as a hydrogen bond donor and acceptor, critical for interaction with target proteins.Kinase Inhibition, Receptor Antagonism researchgate.net
Terminal Nitrogen Substituents Modifications (e.g., methylation) alter metabolic stability and selectivity.Herbicidal Activity researchgate.net

Mechanistic Investigations of Biological Activity (in vitro)

While specific in vitro studies for 3-Bromo-5-(trifluoromethyl)phenylurea are not extensively detailed in the reviewed literature, the biological mechanisms can be inferred from studies on structurally related phenylurea compounds. These investigations reveal that phenylureas can exert their effects through enzyme inhibition, receptor modulation, and perturbation of cellular pathways.

The phenylurea scaffold is a common feature in various enzyme inhibitors. A prominent example is the class of RAF kinase inhibitors used in oncology. Compounds with a diarylurea structure have been shown to be potent inhibitors of BRAF and CRAF kinases. These compounds typically bind to the ATP-binding site of the kinase, interfering with its function in the RAS-RAF-MEK-MAPK signaling pathway.

Furthermore, derivatives of 1,3-diphenylurea (B7728601) have been identified as potent and competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Kinetic studies of these compounds demonstrated that they bind to the active site of the enzyme, thereby increasing the Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged. nih.gov Halogenated aromatic compounds, which share features with the title compound, have also been shown to inhibit enzymes such as 5α-reductase type 1 through a mixed/noncompetitive inhibition mechanism. nih.gov

Target Enzyme ClassExample Inhibitor ClassMechanism of ActionReferences
Protein Kinases (e.g., RAF)DiarylureasATP-competitive inhibition, blocking downstream signaling.
Hydrolases (e.g., α-glucosidase)1,3-Diphenylurea Schiff BasesCompetitive inhibition at the enzyme's active site. nih.gov
Oxidoreductases (e.g., 5α-reductase)Halogenated DisinfectantsMixed/noncompetitive inhibition, binding to the NADPH site. nih.gov

Phenylurea derivatives are known to interact with various receptors. For instance, certain trisubstituted phenylureas act as potent antagonists for the neuropeptide Y5 (NPY5) receptor. The specific substitutions on the phenyl rings are critical for achieving high binding affinity, with IC50 values reaching the sub-nanomolar range.

The role of specific functional groups in modulating receptor activity is highlighted in studies of glucocorticoid receptor (GR) ligands. In one series, a compound containing a trifluoromethyl group acted as a potent GR agonist. drugbank.com However, replacing this CF3 group with a larger, non-fluorinated group like benzyl (B1604629) or cyclohexylmethyl maintained the binding potency but converted the molecule's function from an agonist to an antagonist. drugbank.comresearchgate.net This demonstrates that a single functional group can be a critical determinant of the functional response upon receptor binding, likely by inducing different conformational changes in the receptor protein. drugbank.com

By inhibiting key enzymes or modulating receptors, phenylurea compounds can induce significant perturbations in cellular signaling pathways. As inhibitors of RAF kinases, they directly block the MAPK/ERK signaling cascade, a pathway that is constitutively active in many human cancers and is crucial for cell proliferation and survival.

Inhibition of this pathway leads to a decrease in the phosphorylation of downstream targets like MEK and ERK, ultimately resulting in cell cycle arrest and apoptosis. Indeed, a urea derivative containing both bromo and trifluoromethyl motifs was found to effectively arrest cell cycle progression in the sub-G1 phase. The analysis of such widespread cellular effects is often facilitated by bioinformatics tools and pathway databases like Reactome, which help visualize and interpret the complex network of interactions affected by a compound. reactome.org

Influence of Bromine Substitution on Specific Biological Interactions

The presence of a halogen atom, such as bromine, on the phenyl ring significantly influences a molecule's physicochemical properties and its interaction with biological targets. Halogenation can increase lipophilicity, thereby enhancing membrane permeability and cellular uptake.

The bromine atom's size and polarizability are key factors in its contribution to binding affinity. nih.gov It can participate in favorable halogen bonding—a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target protein—which can stabilize the drug-receptor complex. Studies on halogenated compounds have shown a clear structure-activity relationship where the type and position of the halogen are critical for potency. nih.gov For example, in a series of α-glucosidase inhibitors, compounds with a 5-bromo-2-hydroxyphenyl moiety were among the most potent. nih.gov Similarly, molecular docking studies of a compound containing a 2-bromo-5-fluorophenyl group showed a strong binding affinity for bacterial enzymes like dihydrofolate reductase (DHFR). nih.gov This suggests that the bromine atom in this compound likely plays a crucial role in anchoring the molecule within its biological target's binding site.

Role of the Trifluoromethyl Group in Modulating Biological Activity and Pharmacophore Design

The trifluoromethyl (CF3) group is a privileged substituent in modern medicinal chemistry due to its unique electronic properties and steric profile. mdpi.comnih.govresearchgate.net Its inclusion in a drug candidate can profoundly enhance biological activity and improve pharmacokinetic properties. mdpi.comresearchgate.net

The CF3 group is highly lipophilic, which generally improves a compound's ability to cross cellular membranes. mdpi.com It is also a strong electron-withdrawing group, which can alter the acidity of nearby protons and influence the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comresearchgate.net The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. mdpi.com

In pharmacophore design, the trifluoromethyl group is often used to enhance binding affinity and selectivity. researchgate.net For example, in a potent glucocorticoid receptor ligand, the CF3 group was found to be a key pharmacophore; its replacement altered the compound's functional activity from agonist to antagonist. drugbank.comresearchgate.net In the design of calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment, the inclusion of a trifluoromethyl group was critical for achieving high binding affinity and favorable drug-like properties. mdpi.com These examples underscore the strategic importance of the trifluoromethyl group in this compound, where it likely contributes to enhanced metabolic stability, increased lipophilicity, and specific, high-affinity interactions with its biological target.

SubstituentKey Physicochemical PropertiesImpact on Biological Activity & Pharmacophore DesignReferences
Bromine (Br) - High polarizability
  • Moderate lipophilicity
  • Can act as a halogen bond donor
  • - Increases binding affinity through van der Waals and halogen bonding interactions.
  • Enhances membrane permeability.
  • nih.govnih.gov
    Trifluoromethyl (CF3) - High lipophilicity
  • Strong electron-withdrawing nature
  • High metabolic stability
  • - Improves metabolic profile by blocking oxidation.
  • Increases cell penetration.
  • Enhances binding affinity through hydrophobic and electrostatic interactions.
  • researchgate.netmdpi.comresearchgate.net

    Research into Diverse Bioactive Potentialities

    The unique combination of a phenylurea scaffold with bromo and trifluoromethyl substituents suggests a potential for a wide range of biological activities. Research on analogous compounds has revealed promising results in anticancer, antimicrobial, anti-inflammatory, antituberculosis, molluscicidal, and central nervous system (CNS) activities.

    Anticancer Activity:

    The diarylurea scaffold is a prominent feature in many anticancer agents. mdpi.com Compounds containing a trifluoromethylphenyl group have shown notable antiproliferative effects. For instance, a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues have been synthesized and evaluated for their anticancer properties. nih.gov Several of these compounds exhibited higher inhibitory activity against the HL-60 leukemia cell line than the standard drug methotrexate. nih.gov Specifically, compounds 8L , 8q , 9n , and 9p were identified as potent inhibitors of HL-60 cell viability. nih.gov Furthermore, some of these derivatives demonstrated anti-angiogenic and antioxidant activities, suggesting a multi-faceted approach to cancer inhibition. nih.gov In another study, a new pyrazine (B50134) derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), displayed effective cytotoxic ability against Jurkat, HeLa, and MCF-7 cancer cell lines, with a particularly prominent effect on the Jurkat cell line (IC50 = 4.64 ± 0.08 µM). nih.gov This compound was also found to arrest the cell cycle in the sub-G1 phase and inhibit blood vessel formation in tumor tissues. nih.gov

    Interactive Data Table: Anticancer Activity of Related Phenylurea Derivatives

    CompoundCancer Cell LineActivityReference
    8L, 8q, 9n, 9p HL-60 (Leukemia)Higher inhibitory activity than methotrexate nih.gov
    BPU JurkatIC50 = 4.64 ± 0.08 µM nih.gov
    BPU HeLa, MCF-7Effective cytotoxic ability nih.gov

    Antimicrobial Activity:

    The presence of both bromo and trifluoromethyl groups on a phenyl ring has been shown to be advantageous for antimicrobial activity. In a study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, a compound with both bromo and trifluoromethyl substitutions was the most potent in the series. nih.gov This compound inhibited the growth of three out of five S. aureus strains with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL and was also the most potent against S. epidermidis and E. faecium with MIC values of 1.56 and 0.78 μg/mL, respectively. nih.gov Generally, these novel compounds were effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and could prevent and eradicate biofilms. nih.gov Another study on fluoro/trifluoromethyl-substituted acylthiourea derivatives also reported promising antibacterial and antifungal activities, with some compounds showing low MIC values between 0.15 and 2.5 mg/mL. mdpi.comresearchgate.net

    Anti-inflammatory Activity:

    Antituberculosis Activity:

    Phenylurea derivatives have emerged as a promising class of compounds in the search for new antituberculosis drugs. nih.govrsc.orgresearchgate.net A focused library of synthetic phenyl ureas yielded potent molecules with sub-micromolar activity against Mycobacterium tuberculosis. nih.govresearchgate.net These compounds were found to target the mycolic acid cell wall assembly by inhibiting the mycolic acid transporter MmpL3 and two epoxide hydrolases, EphD and EphF. nih.govresearchgate.net Structural refinement of these hits led to a lead compound with enhanced biological activity, low human cytotoxicity, and improved pharmacokinetic properties. nih.govresearchgate.net Another study on phenylthiourea (B91264) derivatives also reported potent activity against both sensitive and INH-resistant strains of M. tuberculosis. nih.gov

    Molluscicidal and Insecticidal Activity:

    The phenylurea scaffold is also found in compounds with pesticidal properties. While specific data on the molluscicidal activity of this compound is absent, other phenylurea derivatives have been evaluated for such purposes. ekb.eg A series of novel phenylurea derivatives were designed and synthesized, demonstrating strong insecticidal activity against various larvae, including Spodoptera exigua, Plutella xyllostella, Helicoverpa armigera, and Pieris rapae. nih.govmdpi.com Some of these compounds exhibited broad-spectrum insecticidal activity. nih.govmdpi.com

    CNS Activity:

    The neuropharmacology of phenylurea compounds has been a subject of interest, with studies indicating their potential as sedative-hypnotic agents. nih.gov Phenylurea itself has been shown to produce significant motor incoordination and behavioral changes, suggesting it acts on brain areas controlling motor coordination and spontaneous motor movements. nih.gov Furthermore, research on synthesized urea diamides has explored their CNS depressant effects, with some compounds showing significant activity by potentially blocking the GABA receptor. itmedicalteam.pl The lipophilicity of such compounds, which can be influenced by substituents like bromo and trifluoromethyl groups, is a key factor in their ability to cross the blood-brain barrier and exert CNS effects. benthamdirect.comresearchgate.net

    Ligand-Target Interactions: Computational and Experimental Approaches

    Understanding the interaction between a ligand and its biological target is crucial for drug design and development. Both computational and experimental methods are employed to elucidate these interactions.

    Computational Approaches:

    Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a ligand to a target protein. nih.gov For the anticancer pyrazine derivative BPU, which is structurally related to this compound, docking studies were performed against human matrix metalloproteinase 2 (MMP-2) and MMP-9. nih.gov The compound showed promising binding results with docking energies of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9. nih.gov Molecular dynamics simulations further indicated that BPU could effectively and stably bind to the catalytic sites of these enzymes. nih.gov Similarly, for a series of fluoro/trifluoromethyl-substituted acylthiourea derivatives with antimicrobial activity, in silico molecular docking screenings were performed on Staphylococcus aureus DNA gyrase. mdpi.comresearchgate.net The most active antibacterial compound showed valuable interactions with the target protein, suggesting inhibition of DNA replication as its mechanism of action. mdpi.comresearchgate.net

    Experimental Approaches:

    Experimental validation of computational predictions is essential. In the study of antitubercular phenyl ureas, tailored affinity-based probes were used for chemical proteomic investigations to identify the specific targets. nih.govresearchgate.net This experimental approach successfully pinpointed the mycolic acid transporter MmpL3 and epoxide hydrolases EphD and EphF as the targets. nih.govresearchgate.net These findings were further validated through activity assays, under- and overexpression studies, and resistance generation experiments. nih.govresearchgate.net While no direct experimental binding assays for this compound have been reported, these examples highlight the methodologies that could be employed to determine its molecular targets and validate the interactions predicted by computational models.

    Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Trifluoromethyl Phenylurea

    Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of 3-Bromo-5-(trifluoromethyl)phenylurea. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying molecules of this size.

    Table 1: Predicted Electronic Properties from Conceptual DFT

    PropertyPredicted Influence of SubstituentsImplication for this compound
    HOMO-LUMO Gap Electron-withdrawing groups generally decrease the gap.Likely to have a moderate to low HOMO-LUMO gap, suggesting potential for chemical reactivity.
    Electron Density Distribution Halogens and CF3 groups withdraw electron density from the aromatic ring.The phenyl ring will be electron-deficient, influencing its interaction with other molecules.
    Electrostatic Potential Negative potential around the urea's oxygen and nitrogen atoms; positive potential elsewhere.The urea (B33335) moiety is a likely site for electrophilic attack or hydrogen bonding interactions.

    Molecular Docking Simulations for Ligand-Protein Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is invaluable in drug discovery for predicting the binding affinity and mode of interaction between a ligand (in this case, this compound) and a protein target.

    While specific molecular docking studies featuring this compound are not prominently reported, the general class of phenylurea derivatives has been extensively studied as inhibitors of various enzymes, including kinases and cyclooxygenases. In a typical docking simulation, a three-dimensional model of the target protein is used as a receptor. The this compound molecule would then be placed in the binding site of the protein, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org These models are widely used in medicinal chemistry to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

    For a series of phenylurea derivatives, a QSAR study would involve compiling a dataset of compounds with their measured biological activities (e.g., enzyme inhibition constants). For each compound, a set of molecular descriptors would be calculated. These descriptors can be based on various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices.

    Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netresearchgate.net A robust QSAR model can then be used to predict the activity of compounds that have not yet been synthesized or tested, including this compound. The model can also provide insights into the structure-activity relationship, indicating which structural features are positively or negatively correlated with the desired activity. For instance, a QSAR model might reveal that the presence of a halogen at a specific position on the phenyl ring is crucial for high potency.

    Conformational Analysis and Molecular Dynamics Simulations

    The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, rotation around the single bonds, particularly the C-N bond connecting the phenyl ring to the urea group, will lead to different conformers.

    Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational landscape of the molecule. These studies on related phenylurea compounds have revealed that both cis and trans isomers with respect to the urea amide bond can exist, with their relative stabilities influenced by intramolecular interactions. researchgate.netacs.org

    Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. These simulations can provide insights into the flexibility of the molecule, the accessibility of different conformations, and its interactions with solvent molecules. For this compound, MD simulations could be used to study its conformational dynamics in an aqueous environment or its behavior when bound to a protein target.

    Prediction of Molecular Properties Relevant to Biological Systems (e.g., blood-brain barrier permeability)

    Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. One of the key properties for compounds targeting the central nervous system is their ability to cross the blood-brain barrier (BBB).

    Various in silico models have been developed to predict BBB permeability based on a molecule's physicochemical properties. arxiv.orgnih.gov These models often use descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these descriptors can be readily calculated from its chemical structure.

    Generally, small, lipophilic molecules with a low polar surface area are more likely to cross the BBB via passive diffusion. The presence of the trifluoromethyl group in this compound increases its lipophilicity, which could favor BBB penetration. However, the urea moiety contributes to the polar surface area and hydrogen bonding capacity, which might hinder its passage. Computational ADMET prediction tools can provide a preliminary assessment of the BBB permeability of this compound, helping to guide its potential therapeutic applications. arxiv.org

    Table 2: Calculated Physicochemical Properties for BBB Prediction

    PropertyCalculated Value (Predicted)Implication for BBB Permeability
    Molecular Weight 271.04 g/mol Favorable (typically < 500 g/mol )
    logP (octanol-water partition coefficient) ~2.5-3.5Favorable (lipophilic)
    Topological Polar Surface Area (TPSA) ~50-60 ŲBorderline (ideally < 90 Ų)
    Hydrogen Bond Donors 2Favorable (typically ≤ 5)
    Hydrogen Bond Acceptors 1Favorable (typically ≤ 10)

    Investigation of Non-Linear Optical (NLO) Properties in Related Scaffolds

    Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. nih.gov Organic molecules with extended π-conjugated systems and strong electron donor and acceptor groups can exhibit significant NLO properties. The urea moiety itself has been a subject of NLO studies. researchgate.net

    Theoretical calculations, particularly DFT, can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. For a molecule to have a non-zero β, it must be non-centrosymmetric and possess a significant change in dipole moment upon electronic excitation.

    While there are no specific reports on the NLO properties of this compound, the general structure of a substituted phenylurea suggests some potential for NLO activity. The phenyl ring acts as a π-system, and the urea group, along with the bromo and trifluoromethyl substituents, can create a degree of charge asymmetry. Computational studies could be performed to calculate the hyperpolarizability of this compound and to understand how its electronic structure contributes to its potential NLO response. Comparisons with urea and other known NLO materials could provide valuable insights. researchgate.net

    Analytical Methodologies for the Detection and Characterization of 3 Bromo 5 Trifluoromethyl Phenylurea

    Spectroscopic Techniques for Structural Elucidation

    Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Bromo-5-(trifluoromethyl)phenylurea by probing the interactions of the molecule with electromagnetic radiation.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

    ¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted phenyl ring would appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the bromo and trifluoromethyl groups. The protons of the urea's NH groups would be expected to appear as broad singlets, and their chemical shift would be sensitive to the solvent and concentration.

    ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbon atom of the carbonyl group in the urea (B33335) moiety is expected to resonate at a significantly downfield position (around δ 150-160 ppm). The aromatic carbons would appear in the range of δ 110-140 ppm, with their chemical shifts influenced by the attached bromo and trifluoromethyl substituents. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

    Based on analogous structures, the expected chemical shifts for this compound are summarized in the interactive table below.

    Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
    Carbonyl (C=O)-~153
    Aromatic CH (between Br and CF₃)~7.8-8.0~125
    Aromatic CH (adjacent to urea)~7.5-7.7~120
    Aromatic CH (adjacent to Br)~7.6-7.8~118
    Aromatic C-Br-~122
    Aromatic C-CF₃-~132 (q)
    Aromatic C-NH-~140
    Trifluoromethyl (CF₃)-~124 (q)
    Urea (NH)Variable (broad)-
    Urea (NH₂)Variable (broad)-

    Note: The presented values are estimates based on known substituent effects and data from structurally similar compounds. Actual experimental values may vary.

    Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula.

    For this compound (C₈H₆BrF₃N₂O), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity (M and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the compound's structure. The fragmentation of this compound would likely involve the cleavage of the urea side chain and fragmentation of the aromatic ring. Common fragmentation pathways for phenylureas include the loss of isocyanate and the formation of aniline (B41778) derivatives.

    Expected Mass Spectrometry Data:

    Molecular Formula: C₈H₆BrF₃N₂O

    Monoisotopic Mass: ~311.96 g/mol

    Key Fragmentation Patterns: Loss of HNCO, cleavage of the C-N bond connecting the phenyl ring and the urea group.

    Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

    Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the urea group are expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is a strong band typically found around 1640-1680 cm⁻¹. The C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ range. The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the 1000-1350 cm⁻¹ region. The C-Br stretching vibration would be found at lower wavenumbers, typically below 700 cm⁻¹.

    Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

    Expected Vibrational Frequencies:

    Functional Group Expected IR Absorption (cm⁻¹)
    N-H Stretch (Urea) 3200-3400
    C-H Stretch (Aromatic) 3000-3100
    C=O Stretch (Urea) 1640-1680
    C=C Stretch (Aromatic) 1450-1600
    C-N Stretch 1200-1400
    C-F Stretch (CF₃) 1000-1350

    UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the chromophoric phenylurea system would result in π → π* electronic transitions, likely appearing in the 200-300 nm range. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying interactions with other molecules, such as in binding studies.

    Chromatographic Separation and Quantification Methods

    Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of substituted phenylureas, GC-MS is a well-established method nih.gov. However, due to the polarity and thermal lability of many phenylurea compounds, a derivatization step is often required to improve their volatility and thermal stability for GC analysis researchgate.net.

    The analysis of this compound by GC-MS would involve the following steps:

    Sample Preparation and Derivatization: Extraction of the analyte from the sample matrix, followed by a chemical derivatization step, if necessary, to convert the polar urea protons into less polar groups.

    Gas Chromatographic Separation: The derivatized analyte is injected into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column.

    Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for the identification of the compound.

    Quantification can be achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity nih.gov.

    High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

    High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of this compound. The principles of this method are based on the separation of the target compound from its impurities or other components in a mixture, followed by its detection and quantification.

    Chromatographic Conditions:

    Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenylurea compounds. In this approach, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase due to its ability to effectively retain and separate nonpolar to moderately polar compounds. newpaltz.k12.ny.uschromatographyonline.comnih.gov

    The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. newpaltz.k12.ny.uschromatographyonline.comsielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in the sample, from polar to nonpolar. The addition of a small amount of an acid, like phosphoric acid or formic acid, to the mobile phase can help to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and the analyte itself. sielc.comsielc.com For methods that will be coupled with mass spectrometry (MS), formic acid is preferred as it is a volatile buffer. sielc.comsielc.com

    Detection and Quantification:

    A Diode Array Detector (DAD) or a UV detector is commonly used for the detection of phenylurea compounds. chromatographyonline.comnih.gov These detectors measure the absorbance of the analyte as it elutes from the column. The wavelength for detection is chosen based on the UV absorbance spectrum of this compound, with a common wavelength for phenylureas being around 210 nm or 245 nm. chromatographyonline.comnih.gov

    Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of a series of calibration standards with known concentrations. This allows for the determination of the purity of the substance or its concentration in a given sample. The linearity of the method is established by analyzing the calibration standards and ensuring a linear relationship between concentration and peak area. For phenylurea herbicides, HPLC methods have demonstrated linearity over several orders of magnitude. nih.gov

    The performance of an HPLC method is characterized by several parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). For similar phenylurea compounds analyzed by HPLC-DAD, instrument detection limits are often in the range of 0.01 mg/L. nih.gov Method detection limits in environmental water samples, following a preconcentration step, can be as low as the nanogram per liter (ng/L) range. nih.gov

    Table 1: Typical HPLC Parameters for the Analysis of Phenylurea Compounds

    ParameterTypical Value/ConditionSource(s)
    Column C18 Reverse-Phase newpaltz.k12.ny.uschromatographyonline.comnih.gov
    Mobile Phase Acetonitrile/Water Gradient chromatographyonline.comnih.govsielc.comsielc.com
    Detector Diode Array Detector (DAD) or UV chromatographyonline.comnih.gov
    Detection Wavelength ~210 nm or ~245 nm chromatographyonline.comnih.gov
    Flow Rate ~1 mL/min chromatographyonline.com

    Advanced Analytical Approaches for Complex Biological and Environmental Matrices

    The detection and quantification of this compound in complex biological and environmental matrices, such as blood, urine, soil, or water, require more sophisticated analytical approaches to overcome challenges like low analyte concentrations and matrix interference.

    Sample Preparation:

    A critical first step in the analysis of complex samples is sample preparation. The goal is to isolate the target analyte from the matrix and concentrate it to a level that is detectable by the analytical instrument. For water samples, solid-phase extraction (SPE) is a widely used technique for the preconcentration of phenylurea herbicides. nih.gov For solid matrices like soil or sediment, techniques such as pressurized liquid extraction (PLE) or Soxhlet extraction may be employed.

    Hyphenated Chromatographic Techniques:

    To achieve the high sensitivity and selectivity required for trace analysis, HPLC is often coupled with mass spectrometry (MS). This hyphenated technique, known as LC-MS, combines the separation power of HPLC with the mass-analyzing capabilities of MS.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the trace-level quantification of organic compounds in complex matrices. After separation by HPLC, the analyte is ionized, and the resulting ions are fragmented. By monitoring specific parent-to-daughter ion transitions, LC-MS/MS provides excellent selectivity and sensitivity, minimizing the impact of matrix interferences. This approach is commonly used for the analysis of halogenated organic contaminants and per- and polyfluoroalkyl substances (PFAS) in environmental and biological samples.

    High-Resolution Mass Spectrometry (HRMS): The use of HRMS detectors, such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with LC can provide highly accurate mass measurements. This allows for the identification of unknown compounds and can be used for screening purposes in complex samples.

    Other Advanced Techniques:

    Gas Chromatography-Mass Spectrometry (GC-MS): While phenylurea compounds are generally thermally unstable and not well-suited for direct GC analysis, derivatization can sometimes be employed to make them more volatile and amenable to GC-MS. newpaltz.k12.ny.us This technique is widely used for the analysis of other brominated compounds.

    Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative separation technique to HPLC. It has been used for the multiresidue analysis of phenylurea herbicides in environmental waters, often coupled with electrochemical detection to enhance sensitivity.

    Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): This is a powerful technique for the structural elucidation of unknown impurities or metabolites. After separation by LC, the peaks of interest are trapped on an SPE cartridge, and then analyzed by NMR spectroscopy. This approach has been successfully used for the identification of impurities in the starting material for related compounds.

    Table 2: Advanced Analytical Techniques for Trace Analysis of Related Compounds

    TechniqueApplicationKey Advantages
    LC-MS/MS Quantification in biological and environmental samplesHigh sensitivity and selectivity
    LC-HRMS Screening and identification of unknownsAccurate mass measurements
    GC-MS Analysis of other brominated compounds (may require derivatization)High resolution and sensitivity
    Capillary Electrophoresis Separation of phenylurea herbicidesAlternative separation mechanism
    LC-SPE-NMR Structural elucidation of impurities/metabolitesDefinitive structure identification

    Future Research Trajectories and Academic Significance for 3 Bromo 5 Trifluoromethyl Phenylurea

    Development of Green Chemistry Approaches for Sustainable Synthesis

    Traditional synthesis routes for phenylureas often involve hazardous reagents like phosgene (B1210022) and its derivatives, or isocyanates, which are toxic and moisture-sensitive. google.com The future of synthesizing 3-Bromo-5-(trifluoromethyl)phenylurea and its analogs lies in the adoption of green chemistry principles to enhance safety, reduce waste, and improve efficiency.

    Key research directions include:

    Phosgene-Free Routes: A major focus is the replacement of phosgene. One promising, environmentally benign approach utilizes 3-substituted dioxazolones as in-situ isocyanate precursors. tandfonline.com This method proceeds under mild conditions, often using a non-toxic base like sodium acetate (B1210297) and a green solvent like methanol, and can produce unsymmetrical phenylureas in moderate to excellent yields, sometimes without the need for chromatographic purification. tandfonline.com

    Catalytic and Solvent-Free Methods: The development of heterogeneous catalysts, such as sulfated tungstate, enables solvent-free transamidation reactions between ureas and amines. researchgate.net These catalysts are often recyclable, and the methods offer a simple work-up procedure, high yields, and a broad substrate scope, making them highly attractive for industrial application. researchgate.net

    Optimizing Reaction Conditions: The selection of greener solvents is crucial, as solvents can constitute up to 85% of the total mass in a typical pharmaceutical synthesis. nih.gov Research into using aqueous micellar conditions, higher concentrations to eliminate solvents, or mechanochemical methods are promising alternatives. nih.gov

    Atom Economy: Future synthetic strategies will aim to maximize atom economy. For instance, methods involving the direct reductive carbonylation of corresponding nitroaromatics or Lossen rearrangement of hydroxamic acids are being explored to generate ureas with minimal waste. researchgate.net

    Table 1: Comparison of Synthetic Approaches for Phenylureas

    Method Reagents Advantages Disadvantages
    Traditional Method Substituted aniline (B41778), phosgene/isocyanate Well-established, generally good yields Use of highly toxic phosgene, hazardous isocyanate intermediates
    Dioxazolone Method 3-substituted dioxazolone, amine, base (e.g., NaOAc) Phosgene-free, mild conditions, non-toxic waste, potential for recyclable components. tandfonline.com May require synthesis of the dioxazolone precursor
    Transamidation Urea (B33335)/thiourea, amine, solid acid catalyst (e.g., sulfated tungstate) Solvent-free, recyclable catalyst, simple work-up, high yields. researchgate.net May require elevated temperatures
    Reductive Carbonylation Nitrobenzene derivative, CO, catalyst (e.g., Pd(II)-diphosphine) Phosgene-free, one-step synthesis from readily available nitro compounds. researchgate.net Requires specialized high-pressure equipment and transition metal catalysts

    Rational Design of Next-Generation Bioactive Compounds based on the Phenylurea Scaffold

    The phenylurea scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov The rational design of new bioactive compounds based on the this compound core is a highly promising research area. This process involves leveraging computational tools and structure-activity relationship (SAR) studies to design molecules with enhanced potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

    Future research will likely focus on:

    Structure-Based Drug Design: Using the known three-dimensional structures of biological targets, new derivatives can be designed to optimize interactions with the active site. The urea moiety is an excellent hydrogen bond donor-acceptor, a key feature for binding to many protein targets like kinases. nih.govnih.gov

    Scaffold Hopping and Bioisosteric Replacement: The core scaffold can be modified by replacing parts of the molecule with other chemical groups (bioisosteres) that retain or enhance biological activity while improving other properties. For example, replacing a phenyl ring with a pyridazine (B1198779) scaffold has been shown to yield potent VEGFR-2 inhibitors. nih.gov

    Fragment-Based Drug Discovery: The 3-bromo-5-(trifluoromethyl)phenyl group itself can be considered a molecular fragment. This fragment can be screened for binding to various biological targets, and then "grown" or combined with other fragments to build a potent drug candidate.

    Targeting Specific Disease Pathways: Phenylurea derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govmdpi.com Design efforts will target specific kinases involved in cancer progression, such as FLT3 in acute myeloid leukemia or VEGFR-2 in angiogenesis. nih.govnih.gov A recent study highlighted a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives that showed broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines. mdpi.com

    Exploration of Novel Biological Targets and Therapeutic Areas

    While phenylureas are well-known as kinase inhibitors in oncology, the this compound scaffold holds potential for a much broader range of therapeutic applications. Future research will involve screening this compound and its derivatives against diverse biological targets to uncover new medical uses.

    Potential new therapeutic areas include:

    Neurodegenerative Diseases: The structural motifs present in this compound could be relevant for targets involved in diseases like Alzheimer's or Parkinson's disease.

    Infectious Diseases: The urea functionality is present in compounds with antitrypanosomal activity, and novel urea derivatives are being investigated as antibacterial agents. nih.govmdpi.com The lipophilicity imparted by the trifluoromethyl and bromo substituents could be advantageous for penetrating microbial cell membranes.

    Anti-inflammatory Agents: Certain urea derivatives have shown anti-inflammatory properties, suggesting a potential role in treating conditions like rheumatoid arthritis.

    Antiangiogenic Agents: Beyond direct anticancer effects, phenylurea compounds have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govresearchgate.net A pyrazine (B50134) derivative containing a 1-[3-(trifluoromethyl)benzyl]urea moiety was found to have significant antiangiogenic potential by inhibiting blood vessel formation. nih.gov This suggests that the this compound scaffold could be a promising starting point for developing new antiangiogenic therapies.

    Table 2: Investigated Biological Activities of Phenylurea Derivatives

    Biological Target/Activity Example Compound Class Therapeutic Area
    Kinase Inhibition (e.g., FLT3, VEGFR-2) N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylureas Cancer (Acute Myeloid Leukemia). nih.gov
    Antiproliferative 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)ureas Broad-spectrum anticancer. mdpi.com
    Antiangiogenic 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea Cancer. nih.gov
    Antidiabetic Glibenclamide (glyburide) Diabetes. nih.gov
    Antibacterial AlkylGuanidino Ureas (AGUs) Infectious Diseases. mdpi.com
    Antitrypanosomal Suramin Infectious Diseases (Sleeping Sickness). nih.gov

    Application in Organocatalysis and Material Science Research

    The unique electronic properties of the this compound scaffold make it an intriguing candidate for applications beyond medicine, particularly in organocatalysis and materials science.

    Organocatalysis: (Thio)urea derivatives, especially those bearing two electron-withdrawing groups like the 3,5-bis(trifluoromethyl)phenyl motif, are highly effective hydrogen-bond-donating organocatalysts. rsc.orgresearchgate.net They function by activating electrophiles and stabilizing anionic transition states. rsc.org The presence of both a bromo and a trifluoromethyl group in this compound could provide a unique combination of hydrogen bonding and halogen bonding capabilities, potentially leading to novel reactivity and selectivity in asymmetric catalysis.

    Materials Science: Phenylurea derivatives are building blocks for various polymers and functional materials. The strong hydrogen bonding of the urea group can be exploited to create self-assembling materials, supramolecular polymers, and liquid crystals. The introduction of the trifluoromethyl group can enhance thermal stability and modify solubility, while the bromine atom provides a site for further functionalization, for example, through cross-coupling reactions to create conjugated materials for organic electronics. acs.org Palladium-catalyzed reactions like the Buchwald-Hartwig coupling have been used to incorporate N-phenylurea moieties into larger, complex molecular architectures. acs.orgacs.org

    Integration of Advanced Computational and Experimental Methodologies in Compound Discovery Pipelines

    The discovery and development of new compounds based on the this compound scaffold will be significantly accelerated by the integration of modern computational and experimental techniques. danaher.comnih.gov The traditional drug discovery pipeline is a long and meticulous process, but new technologies are streamlining every stage. danaher.com

    Key methodologies include:

    High-Throughput Screening (HTS): Automated robotic systems can test libraries of compounds against specific biological targets at an unprecedented rate, potentially screening over a million compounds per day. youtube.com This allows for the rapid identification of initial "hits" from large libraries of phenylurea derivatives.

    Computational Chemistry:

    Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to prioritize compounds for synthesis and testing. nih.gov

    Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound in the active site of a target, providing insights into binding stability and mechanism of action. nih.gov

    In Silico Screening: Virtual libraries of compounds can be screened against computational models of biological targets, reducing the number of compounds that need to be synthesized and tested in the lab. rsc.org

    Automated Synthesis and Purification: The synthesis of compound libraries can be accelerated using automated platforms. nih.gov Likewise, modern purification techniques like preparative liquid chromatography-mass spectrometry (LC-MS) allow for the rapid isolation of target compounds. youtube.com

    Data Science and AI: Advanced algorithms and machine learning can analyze the vast datasets generated by HTS and computational screening to identify patterns, predict structure-activity relationships, and guide the design of the next generation of compounds. youtube.comrsc.org

    This integrated "closed-loop" approach, where computational predictions guide experimental work and experimental results feed back into refining computational models, will be crucial for efficiently exploring the full potential of the this compound scaffold. rsc.org

    Q & A

    Basic: What are the standard synthetic routes for 3-Bromo-5-(trifluoromethyl)phenylurea, and how can reaction conditions be optimized?

    Answer:
    The synthesis typically starts with 3-bromo-5-(trifluoromethyl)aniline as a precursor. A common method involves reacting this aniline with thiophosgene or carbon disulfide to form a thiourea intermediate, followed by oxidation or substitution to yield the urea derivative . For example:

    • Step 1: React 3-bromo-5-(trifluoromethyl)aniline with carbon disulfide in toluene using 1,4-diazabicyclo[2.2.2]octane (DABC) as a catalyst at room temperature for 8 hours to form a thiocarbamate intermediate (yield: ~40%) .
    • Step 2: Purify via flash chromatography (e.g., heptane/ethyl acetate gradient).

    Optimization Tips:

    • Use anhydrous solvents to minimize hydrolysis.
    • Monitor reaction progress with TLC or LC-MS to avoid over-oxidation.
    • Adjust stoichiometry of carbon disulfide to improve yield .

    Basic: What spectroscopic techniques are most effective for characterizing this compound?

    Answer:

    • 1H/13C NMR: Identify aromatic protons (δ ~7.5–8.0 ppm) and urea NH protons (δ ~10–11 ppm). Splitting patterns confirm substitution on the phenyl ring .
    • LC-MS: Confirm molecular weight (e.g., [M+H]+ at m/z 380–385) and purity (>95% by UV detection) .
    • IR Spectroscopy: Detect urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

    Basic: What safety protocols are critical when handling this compound?

    Answer:

    • GHS Hazards: Toxic via skin contact (H311/H302), corrosive to eyes (H319), and harmful if inhaled (H332) .
    • Handling: Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid dust formation.
    • Storage: Store at 0–6°C in airtight containers under inert gas to prevent decomposition .

    Advanced: How can mechanistic studies resolve contradictions in synthetic yields (e.g., 26% vs. 40%) for intermediates?

    Answer:
    Yield discrepancies often arise from:

    • Reagent Purity: Impurities in carbon disulfide or aniline precursors reduce efficiency. Use freshly distilled reagents.
    • Catalyst Activity: DABC may degrade under moisture; ensure anhydrous conditions.
    • Workup Methods: Incomplete filtration or chromatography can lead to losses. Validate purification steps via HPLC .

    Experimental Design:

    • Conduct kinetic studies (e.g., varying reaction time, temperature) to identify rate-limiting steps.
    • Use DOE (Design of Experiments) to optimize molar ratios and solvent systems.

    Advanced: What biological targets are associated with this compound, and what assays validate its activity?

    Answer:

    • Keap1-Nrf2 Pathway: The trifluoromethyl and bromine groups enhance binding to Kelch-like ECH-associated protein 1 (Keap1), disrupting Nrf2 ubiquitination. Validate via fluorescence polarization assays with FITC-labeled peptides .
    • Kinase Inhibition: Screen against kinase panels (e.g., VEGFR-2, EphB4) using ADP-Glo™ assays .

    Case Study:
    In a 2024 study, derivatives showed IC50 values of 0.8–2.3 µM against VEGFR-2, correlating with anti-angiogenic activity in HUVEC models .

    Advanced: How do structural modifications influence the anion-binding affinity of this compound derivatives?

    Answer:

    • Electron-Withdrawing Groups: The -CF3 and -Br groups increase acidity of urea NH protons, enhancing hydrogen bonding with anions (e.g., Cl⁻, NO3⁻).
    • Substitution Patterns: Para-bromo vs. meta-trifluoromethyl positioning alters steric accessibility. Test via UV-Vis titration in DMSO/water (90:10) .

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